molecular formula C14H10F3NO2 B3894470 3'-(trifluoromethoxy)biphenyl-2-carboxamide

3'-(trifluoromethoxy)biphenyl-2-carboxamide

Cat. No. B3894470
M. Wt: 281.23 g/mol
InChI Key: RUHWHHJBAOGOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-(trifluoromethoxy)biphenyl-2-carboxamide, also known as TFB-TBOA, is a chemical compound that has been studied for its potential as a tool for scientific research. TFB-TBOA is a selective and potent inhibitor of glutamate transporters, which are responsible for clearing glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in a variety of neurological disorders.

Mechanism of Action

3'-(trifluoromethoxy)biphenyl-2-carboxamide works by inhibiting the activity of glutamate transporters, which are responsible for clearing glutamate from the synaptic cleft. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. This compound is selective for glutamate transporters and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular glutamate levels in the brain, which can lead to excitotoxicity and neuronal damage. This compound has also been shown to alter the activity of various ion channels and receptors in the brain, including NMDA receptors and GABA receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 3'-(trifluoromethoxy)biphenyl-2-carboxamide in lab experiments is its selectivity for glutamate transporters, which allows for the specific manipulation of glutamate levels in the brain. However, this compound has limitations in that it can cause neuronal damage and is not suitable for use in live animal models.

Future Directions

There are several future directions for research on 3'-(trifluoromethoxy)biphenyl-2-carboxamide. One area of interest is the development of more selective and potent inhibitors of glutamate transporters. Another area of interest is the investigation of the role of glutamate dysregulation in other neurological disorders, such as autism and schizophrenia. Additionally, research is needed to better understand the long-term effects of this compound on neuronal function and viability.

Scientific Research Applications

3'-(trifluoromethoxy)biphenyl-2-carboxamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. This compound has also been used to investigate the physiological and biochemical effects of glutamate dysregulation in the brain.

properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)20-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(18)19/h1-8H,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHWHHJBAOGOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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